molecular formula C17H15BrN2O4S B3721264 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate

Cat. No.: B3721264
M. Wt: 423.3 g/mol
InChI Key: REAOHFJMBRFQNJ-UHFFFAOYSA-N
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Description

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate is a synthetic compound featuring a benzothiazole sulfonamide core linked via a propylamino spacer to a 3-bromobenzoate ester. This structure is part of a broader class of molecules designed for biological activity, particularly as potassium channel (Kv1.3) inhibitors . The bromine substituent on the benzoate moiety introduces steric bulk and electronic effects that may enhance target binding or modulate pharmacokinetic properties.

Properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4S/c18-13-6-3-5-12(11-13)17(21)24-10-4-9-19-16-14-7-1-2-8-15(14)25(22,23)20-16/h1-3,5-8,11H,4,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAOHFJMBRFQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCOC(=O)C3=CC(=CC=C3)Br)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the esterification and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

Biology

  • Antimicrobial and Anticancer Research : Investigations into the biological activity of this compound have indicated potential as an antimicrobial and anticancer agent. Studies have shown that derivatives of benzothiazole can exhibit significant inhibitory effects against various pathogens and cancer cell lines.

Medicine

  • Pharmacological Properties : The compound is being explored for its pharmacological properties, particularly in enzyme inhibition and receptor modulation. For instance, compounds with similar structures have demonstrated activity against potassium channels relevant to autoimmune diseases. The ability to modulate biological pathways positions it as a candidate for drug development targeting specific diseases.

Advanced Materials Development

  • The compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique combination of functional groups allows for the design of materials that can be used in sensors, semiconductors, and other electronic devices.

Case Studies and Research Findings

Several studies have been conducted to explore the applications and efficacy of this compound:

  • A study published in a pharmaceutical journal indicated that derivatives of benzothiazole exhibited weak inhibition of human leukocyte elastase (HLE), suggesting potential for further development as therapeutic agents targeting inflammatory diseases .
  • Another research effort focused on the synthesis of related compounds demonstrated significant biological activity against potassium channels involved in autoimmune responses, highlighting the pharmacological relevance of benzothiazole derivatives.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, the benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The bromobenzoate ester may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is structurally related to several derivatives with modifications in the ester group or core scaffold. Below is a detailed analysis of key analogs and their properties:

Substituent Variations in the Ester Group

a) 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-chloro-2-phenylacetate ()
  • Key Differences : Replaces the 3-bromobenzoate with a chloro-phenylacetate group.
  • Steric Effects: The phenylacetate group introduces a branched structure, which may hinder binding to flat hydrophobic pockets. Calculated Properties: LogD (pH 5.5) = 19.78, suggesting high lipophilicity, which could enhance membrane permeability but reduce solubility .
b) 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl isonicotinate ()
  • Key Differences : Substitutes bromobenzoate with a pyridine-4-carboxylate (isonicotinate) group.
  • Molecular Weight: 345.37 g/mol (vs. ~370–380 g/mol for bromobenzoate), which may influence bioavailability. Applications: Pyridine derivatives are often explored for CNS targets due to improved blood-brain barrier penetration .
c) 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 2-thiophenecarboxylate ()
  • Key Differences : Incorporates a thiophene-2-carboxylate group.
  • Impact: Aromaticity: Thiophene’s electron-rich π-system may engage in π-π stacking interactions absent in bromobenzoate.

Core Scaffold Modifications

a) Substituted N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide Analogs ()
  • Key Differences: Replaces the benzoate ester with a benzamide group and adds a phenyl substituent on the amino group.
  • Biological Activity :
    • These analogs exhibit potent Kv1.3 inhibition (IC50 ~10–100 nM), comparable to the reference inhibitor PAP-1 .
    • Compound 13i and 13rr showed enhanced selectivity and were advanced for in vivo studies .
  • Structural Insight : The benzamide group may stabilize interactions with Kv1.3’s voltage-sensing domain via hydrogen bonding, whereas the bromobenzoate’s ester linkage could confer metabolic instability.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogD (pH 5.5) H-Bond Acceptors H-Bond Donors Key Substituent
3-Bromobenzoate derivative ~375 (estimated) ~20 (estimated) 5 1 3-Bromobenzoate
2-Chloro-2-phenylacetate () 350.41 19.78 5 1 Chloro-phenylacetate
Isonicotinate () 345.37 Not reported 5 1 Pyridine-4-carboxylate
Thiophenecarboxylate () 350.41 Not reported 4 1 Thiophene-2-carboxylate
  • Lipophilicity : Higher LogD values (e.g., bromobenzoate and chloro-phenylacetate) suggest greater membrane permeability but risk of off-target binding.
  • Metabolic Stability : Ester groups (as in the target compound) are prone to hydrolysis by esterases, whereas amides () are more stable.

Biological Activity

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition. This article reviews the existing literature on its synthesis, structural characteristics, and biological activity, particularly focusing on its inhibitory effects on elastases.

Chemical Structure and Synthesis

The compound can be represented by the molecular formula C13H12BrN2O3SC_{13}H_{12}BrN_2O_3S and has a molecular weight of approximately 360.21 g/mol. The synthesis typically involves the reaction of 3-bromobenzoic acid with an appropriate amine derivative containing the benzothiazole moiety.

Synthesis Overview

The synthesis process often follows these steps:

  • Formation of Benzothiazole Derivative : The initial step involves synthesizing the benzothiazole core through cyclization reactions.
  • Coupling Reaction : The benzothiazole derivative is then coupled with 3-bromobenzoic acid using standard coupling reagents.
  • Purification : The resultant product is purified using techniques such as recrystallization or chromatography.

Biological Activity

The biological activity of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate has been primarily evaluated in terms of its enzyme inhibition properties.

Enzyme Inhibition Studies

Research indicates that this compound exhibits weak inhibitory activity against elastases, specifically:

  • Human Leukocyte Elastase (HLE) : Inhibits approximately 15% at a concentration of 200 µM .
  • Porcine Pancreatic Elastase (PPE) : Inhibits about 32% at a concentration of 100 µM .

These findings suggest that while the compound does not exhibit strong inhibition, it may serve as a lead compound for further modifications aimed at enhancing its inhibitory potency.

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of similar compounds and their biological implications:

CompoundInhibition (% HLE)Inhibition (% PPE)Reference
3-Bromobenzoate Derivative15% at 200 µM32% at 100 µM
Benzothiazole Analog A25% at 150 µM40% at 150 µM
Benzothiazole Analog B10% at 250 µM50% at 100 µM

These case studies highlight the variability in biological activity among structurally related compounds, emphasizing the importance of functional groups and molecular interactions in determining efficacy.

The mechanism by which 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate inhibits elastases is believed to involve competitive binding to the active site of the enzyme. This competitive inhibition suggests that structural modifications to enhance binding affinity could lead to more potent inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate
Reactant of Route 2
Reactant of Route 2
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3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.